molecular formula C10H13ClO2 B13548942 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene CAS No. 59335-89-6

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene

Cat. No.: B13548942
CAS No.: 59335-89-6
M. Wt: 200.66 g/mol
InChI Key: QDFQAQGWKDDPHR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, featuring a chloromethyl group and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene typically involves the chloromethylation of 1,3-dimethoxy-2-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the use of efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The methoxy groups can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy groups and a chloromethyl group on the benzene ring

Properties

CAS No.

59335-89-6

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

5-(chloromethyl)-1,3-dimethoxy-2-methylbenzene

InChI

InChI=1S/C10H13ClO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3

InChI Key

QDFQAQGWKDDPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)CCl)OC

Origin of Product

United States

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